phosphanium bromide CAS No. 224809-06-7](/img/structure/B14253130.png)
[(2-Oxo-2H-1-benzopyran-6-yl)methyl](triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Oxo-2H-1-benzopyran-6-yl)methylphosphanium bromide is a compound that belongs to the class of phosphonium salts It is characterized by the presence of a benzopyran moiety, which is a fused ring system consisting of a benzene ring and a pyran ring, and a triphenylphosphonium group
Méthodes De Préparation
The synthesis of (2-Oxo-2H-1-benzopyran-6-yl)methylphosphanium bromide typically involves the reaction of a benzopyran derivative with triphenylphosphine and a suitable brominating agent. One common method includes the following steps:
Starting Material Preparation: The benzopyran derivative is prepared through a series of reactions starting from a suitable precursor, such as a coumarin derivative.
Phosphonium Salt Formation: The benzopyran derivative is then reacted with triphenylphosphine in the presence of a brominating agent, such as bromine or N-bromosuccinimide (NBS), to form the desired phosphonium salt.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure (2-Oxo-2H-1-benzopyran-6-yl)methylphosphanium bromide.
Analyse Des Réactions Chimiques
(2-Oxo-2H-1-benzopyran-6-yl)methylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Addition: The benzopyran moiety can participate in addition reactions with electrophiles, leading to the formation of various addition products.
Applications De Recherche Scientifique
(2-Oxo-2H-1-benzopyran-6-yl)methylphosphanium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonium salts and other derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Oxo-2H-1-benzopyran-6-yl)methylphosphanium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components such as enzymes, receptors, and nucleic acids, leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity could be attributed to its ability to induce apoptosis or inhibit cell proliferation.
Comparaison Avec Des Composés Similaires
(2-Oxo-2H-1-benzopyran-6-yl)methylphosphanium bromide can be compared with other similar compounds, such as:
Coumarin Derivatives: These compounds share the benzopyran moiety and exhibit similar photophysical and biological properties.
Triphenylphosphonium Salts: These compounds have the triphenylphosphonium group and are used in various chemical and biological
Propriétés
Numéro CAS |
224809-06-7 |
|---|---|
Formule moléculaire |
C28H22BrO2P |
Poids moléculaire |
501.3 g/mol |
Nom IUPAC |
(2-oxochromen-6-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H22O2P.BrH/c29-28-19-17-23-20-22(16-18-27(23)30-28)21-31(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-20H,21H2;1H/q+1;/p-1 |
Clé InChI |
STIUSUNKPYCONM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=CC3=C(C=C2)OC(=O)C=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


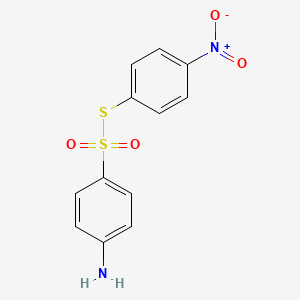
![6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl-](/img/structure/B14253059.png)
![2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B14253061.png)
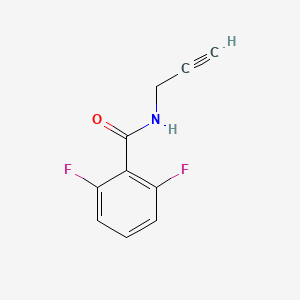

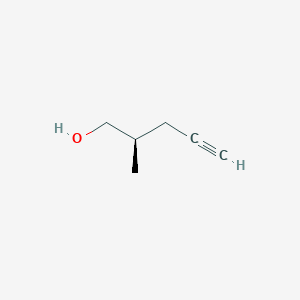
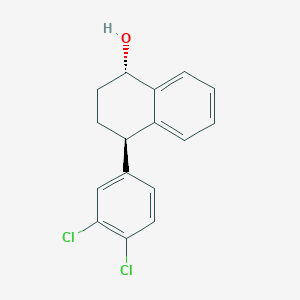
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
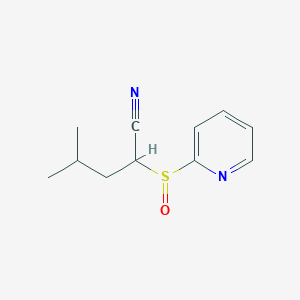
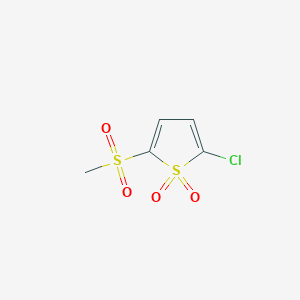

![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
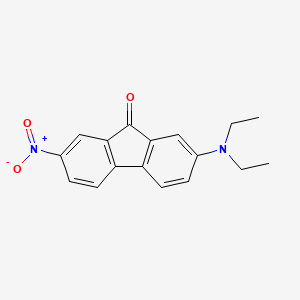
![4-[4-(2-Methylpropyl)phenoxy]phenol](/img/structure/B14253123.png)
